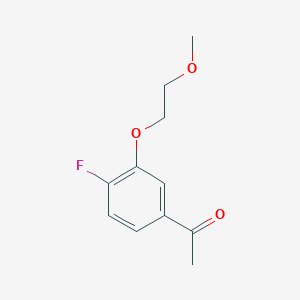![molecular formula C36H51N5O8S B14764512 4-[[6-[3-[(6S)-7-anilino-7-oxo-6-[[(2R)-5-oxopyrrolidine-2-carbonyl]amino]heptyl]sulfanyl-2,5-dioxopyrrolidin-1-yl]hexanoylamino]methyl]cyclohexane-1-carboxylic acid](/img/structure/B14764512.png)
4-[[6-[3-[(6S)-7-anilino-7-oxo-6-[[(2R)-5-oxopyrrolidine-2-carbonyl]amino]heptyl]sulfanyl-2,5-dioxopyrrolidin-1-yl]hexanoylamino]methyl]cyclohexane-1-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[[6-[3-[(6S)-7-anilino-7-oxo-6-[[(2R)-5-oxopyrrolidine-2-carbonyl]amino]heptyl]sulfanyl-2,5-dioxopyrrolidin-1-yl]hexanoylamino]methyl]cyclohexane-1-carboxylic acid is a complex organic compound with a multifaceted structure This compound is characterized by its intricate arrangement of functional groups, including anilino, oxo, pyrrolidine, and carboxylic acid moieties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[[6-[3-[(6S)-7-anilino-7-oxo-6-[[(2R)-5-oxopyrrolidine-2-carbonyl]amino]heptyl]sulfanyl-2,5-dioxopyrrolidin-1-yl]hexanoylamino]methyl]cyclohexane-1-carboxylic acid involves multiple steps, each requiring specific reaction conditions. The process typically begins with the preparation of the core cyclohexane-1-carboxylic acid structure, followed by the sequential addition of the various functional groups through a series of condensation, reduction, and substitution reactions. The use of protecting groups is often necessary to ensure the selective addition of functional groups at the desired positions.
Industrial Production Methods
Industrial production of this compound may involve the use of automated synthesis equipment to ensure precision and reproducibility. Large-scale synthesis would require optimization of reaction conditions to maximize yield and minimize by-products. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are employed to monitor the purity and composition of the final product.
化学反应分析
Types of Reactions
4-[[6-[3-[(6S)-7-anilino-7-oxo-6-[[(2R)-5-oxopyrrolidine-2-carbonyl]amino]heptyl]sulfanyl-2,5-dioxopyrrolidin-1-yl]hexanoylamino]methyl]cyclohexane-1-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional oxygen-containing functional groups.
Reduction: Reduction reactions can be used to convert oxo groups to hydroxyl groups or to reduce double bonds.
Substitution: Nucleophilic and electrophilic substitution reactions can be employed to modify the functional groups attached to the core structure.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4). Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and pH levels to ensure selectivity and efficiency.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes
科学研究应用
4-[[6-[3-[(6S)-7-anilino-7-oxo-6-[[(2R)-5-oxopyrrolidine-2-carbonyl]amino]heptyl]sulfanyl-2,5-dioxopyrrolidin-1-yl]hexanoylamino]methyl]cyclohexane-1-carboxylic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential role in biological processes and interactions with biomolecules.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique structural features.
Industry: Utilized in the development of new materials and chemical products.
作用机制
The mechanism of action of 4-[[6-[3-[(6S)-7-anilino-7-oxo-6-[[(2R)-5-oxopyrrolidine-2-carbonyl]amino]heptyl]sulfanyl-2,5-dioxopyrrolidin-1-yl]hexanoylamino]methyl]cyclohexane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s functional groups enable it to bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
相似化合物的比较
Similar Compounds
Similar compounds include other cyclohexane-1-carboxylic acid derivatives and molecules with analogous functional groups, such as:
- Cyclohexane-1-carboxylic acid
- 7-anilino-7-oxoheptanoic acid
- Pyrrolidine-2-carboxylic acid derivatives
Uniqueness
What sets 4-[[6-[3-[(6S)-7-anilino-7-oxo-6-[[(2R)-5-oxopyrrolidine-2-carbonyl]amino]heptyl]sulfanyl-2,5-dioxopyrrolidin-1-yl]hexanoylamino]methyl]cyclohexane-1-carboxylic acid apart is its unique combination of functional groups, which confer distinct chemical and biological properties
属性
分子式 |
C36H51N5O8S |
|---|---|
分子量 |
713.9 g/mol |
IUPAC 名称 |
4-[[6-[3-[(6S)-7-anilino-7-oxo-6-[[(2R)-5-oxopyrrolidine-2-carbonyl]amino]heptyl]sulfanyl-2,5-dioxopyrrolidin-1-yl]hexanoylamino]methyl]cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C36H51N5O8S/c42-30(37-23-24-14-16-25(17-15-24)36(48)49)13-7-2-8-20-41-32(44)22-29(35(41)47)50-21-9-3-6-12-27(33(45)38-26-10-4-1-5-11-26)40-34(46)28-18-19-31(43)39-28/h1,4-5,10-11,24-25,27-29H,2-3,6-9,12-23H2,(H,37,42)(H,38,45)(H,39,43)(H,40,46)(H,48,49)/t24?,25?,27-,28+,29?/m0/s1 |
InChI 键 |
IRKIVQOPWMXRLA-IHHPRVIUSA-N |
手性 SMILES |
C1CC(=O)N[C@H]1C(=O)N[C@@H](CCCCCSC2CC(=O)N(C2=O)CCCCCC(=O)NCC3CCC(CC3)C(=O)O)C(=O)NC4=CC=CC=C4 |
规范 SMILES |
C1CC(CCC1CNC(=O)CCCCCN2C(=O)CC(C2=O)SCCCCCC(C(=O)NC3=CC=CC=C3)NC(=O)C4CCC(=O)N4)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



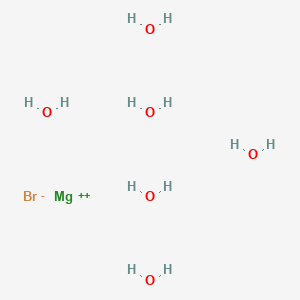
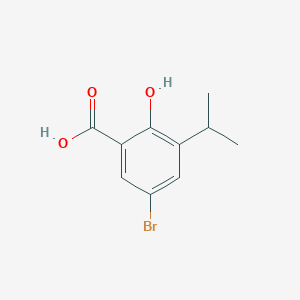

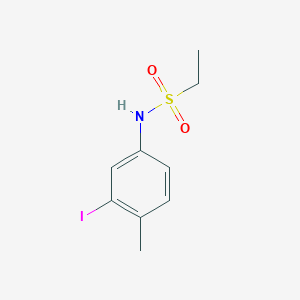
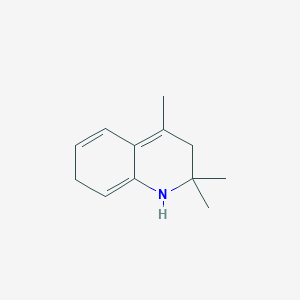

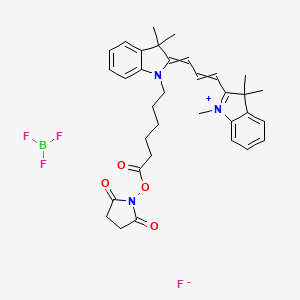

![2-Amino-1-benzyl-9-((6aR,8R,9R,9aR)-2,2,4,4-tetraisopropyl-9-methoxytetrahydro-6H-furo[3,2-f][1,3,5,2,4]trioxadisilocin-8-yl)-1,9-dihydro-6H-purin-6-one](/img/structure/B14764496.png)
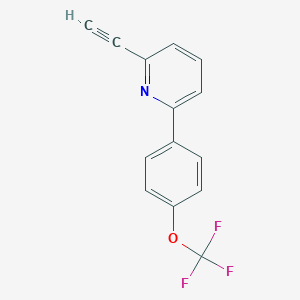
![9-(4-Hydroxyphenyl)-1-(4-(piperazin-1-yl)-3-(trifluoromethyl)phenyl)benzo[h][1,6]naphthyridin-2(1H)-one](/img/structure/B14764501.png)
![5-Bromo-2-[3-(trifluoromethyl)-5-pyrazolyl]pyridine](/img/structure/B14764503.png)
